molecular formula C14H22N2O3S B7896914 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide CAS No. 1185318-35-7

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B7896914
CAS No.: 1185318-35-7
M. Wt: 298.40 g/mol
InChI Key: DRANUZMUYHGZRM-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine is a compound with a substituted 4-piperidinol core. It has been found to be potent antagonists of the human H3 receptor .


Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .


Chemical Reactions Analysis

4-Hydroxypiperidine is used as a reagent for the synthesis of acridine derivatives and fibrinogen receptor antagonists .


Physical and Chemical Properties Analysis

4-Hydroxypiperidine has a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg, and a density of 0.9903 (rough estimate). It is soluble in chloroform and methanol .

Mechanism of Action

The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H3 receptor .

Safety and Hazards

4-Hydroxypiperidine is classified as an irritant. It has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation .

Properties

IUPAC Name

4-[(4-hydroxypiperidin-1-yl)methyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-15(2)20(18,19)14-5-3-12(4-6-14)11-16-9-7-13(17)8-10-16/h3-6,13,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRANUZMUYHGZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671378
Record name 4-[(4-Hydroxypiperidin-1-yl)methyl]-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185318-35-7
Record name 4-[(4-Hydroxypiperidin-1-yl)methyl]-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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